Diethoxy-methyl-silane

描述

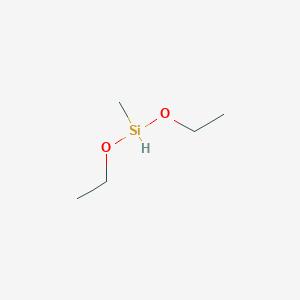

Diethoxy-methyl-silane is an organosilicon compound with the chemical formula C5H14O2Si. It is a colorless, clear liquid that is primarily used as a reagent in various chemical reactions. The compound is known for its versatility in organic synthesis, particularly in the preparation of other organosilicon compounds and in reduction reactions .

准备方法

Synthetic Routes and Reaction Conditions: Diethoxy-methyl-silane can be synthesized through the hydrosilylation of vinyl ethers with methyldiethoxysilane. This reaction typically requires a catalyst, such as a platinum complex, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is produced through the direct reaction of silicon with ethanol in the presence of a catalyst. This method is favored for its simplicity and cost-effectiveness. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .

Types of Reactions:

Reduction: this compound is commonly used as a reducing agent in organic synthesis. It can reduce carbonyl compounds to their corresponding alcohols.

Hydrosilylation: This compound participates in hydrosilylation reactions with alkenes and alkynes, forming organosilicon products.

Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon derivatives

Common Reagents and Conditions:

Catalysts: Platinum complexes, rhodium complexes, and copper hydride are commonly used catalysts.

Solvents: Common solvents include tetrahydrofuran, dichloromethane, and toluene.

Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at moderate temperatures

Major Products:

Alcohols: From the reduction of carbonyl compounds.

Organosilicon Compounds: From hydrosilylation and substitution reactions

科学研究应用

Materials Science

1.1 Chemical Vapor Deposition (CVD)

DEMS is widely utilized as a precursor in chemical vapor deposition processes for producing silicon-based films. It serves as a silicon source for low-k dielectric films, which are crucial in semiconductor manufacturing to reduce capacitance and improve performance in integrated circuits. The films produced from DEMS exhibit excellent electrical properties and thermal stability, making them ideal for advanced electronic applications .

1.2 Aerogel Production

Research has demonstrated the effectiveness of DEMS in synthesizing graphene aerogels with multifunctional properties. These aerogels are characterized by their high elasticity and durability, making them suitable for applications in thermal insulation, filtration, and sensor technologies within the automotive and aerospace sectors .

| Property | Value |

|---|---|

| Elasticity | High |

| Thermal Conductivity | Low |

| Applications | Insulation, Sensors |

Chemical Synthesis

2.1 Hydrosilylation Reactions

DEMS plays a crucial role in hydrosilylation reactions, where it acts as a reducing agent. It has been effectively used in copper-catalyzed hydroamination reactions to produce chiral amines with high selectivity. This application is particularly valuable in organic synthesis for the preparation of pharmaceuticals and fine chemicals .

2.2 Asymmetric Synthesis

The compound has also been employed in asymmetric synthesis processes, such as the enantioselective hydroamination of alkenes. Studies have shown that DEMS can facilitate the formation of optically active products, which are essential for developing new drugs .

Biomedical Applications

3.1 Surface Modification for Drug Delivery

In biomedical engineering, DEMS has been utilized for surface modification of drug delivery systems. For instance, it has been applied to enhance the stability and functionality of porous hollow organosilica particles used in biosensing and drug delivery applications . This modification improves the interaction between the drug carriers and biological environments.

3.2 Wound Dressing Development

Recent studies have explored the use of DEMS in developing wound dressings that incorporate bioactive compounds. These hydrogels demonstrate sustainable drug delivery properties, showcasing the potential of DEMS in creating advanced medical materials .

Case Studies

4.1 Case Study: Graphene Aerogels

A study conducted by Zu et al. (2019) highlighted the production of multifunctional aminosilane-crosslinked graphene aerogels using DEMS as a precursor. The resulting materials exhibited exceptional properties suitable for various applications including thermal insulation and pressure sensing .

4.2 Case Study: Gas Separation Membranes

Esmaeili et al. (2019) utilized DEMS for modifying zeolite membranes to enhance gas separation properties. The research indicated significant improvements in membrane efficiency, addressing challenges in industrial gas purification processes .

作用机制

The mechanism by which diethoxy-methyl-silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. This hydride transfer is facilitated by the presence of a catalyst, which activates the silicon-hydrogen bond, making it more reactive. The compound can also form stable silicon-oxygen bonds, which are crucial in its applications in adhesives and coatings .

相似化合物的比较

Triethoxysilane: Similar in structure but with three ethoxy groups instead of two.

Dimethoxydimethylsilane: Contains two methoxy groups and two methyl groups.

Phenylsilane: Contains a phenyl group instead of ethoxy groups

Uniqueness: Diethoxy-methyl-silane is unique due to its combination of ethoxy and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in selective reduction reactions and in the formation of stable organosilicon compounds .

生物活性

Diethoxy-methyl-silane (DEMS) is an organosilicon compound with the formula CHOSi. It has garnered attention in various fields, particularly in material science and biochemistry, due to its unique chemical properties and potential applications. This article explores the biological activity of DEMS, including its synthesis, mechanisms of action, and relevant case studies.

This compound is a silane compound that can act as a precursor for silica-based materials. It is primarily used in chemical vapor deposition processes to produce silicon oxycarbide films. DEMS can be synthesized through the reaction of methyl chloride with sodium ethoxide followed by hydrolysis. The resulting compound exhibits a range of functional properties that make it suitable for various applications in biosensing and drug delivery systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modify surfaces and enhance the stability and functionality of biomaterials. The following mechanisms are notable:

- Surface Modification : DEMS can be used to functionalize surfaces, improving their interaction with biological molecules. This property is crucial in developing biosensors and drug delivery systems.

- Formation of Silica Networks : Upon hydrolysis, DEMS forms silicate networks that can encapsulate drugs or biomolecules, facilitating controlled release.

- Biocompatibility : The silane's hydrolyzed products are generally biocompatible, making them suitable for biomedical applications.

1. Surface Modification for Biosensing Applications

A study by Al-Khafaji et al. (2022) demonstrated the effectiveness of 3-Aminopropyl(diethoxy)methylsilane in modifying porous hollow organosilica particles for biosensing applications. The surface modification significantly enhanced the particles' stability and functionality, indicating the potential of silanes like DEMS in high-performance biomedical applications.

| Study | Findings |

|---|---|

| Al-Khafaji et al., 2022 | Improved stability and functionality in biosensing applications through surface modification. |

2. Drug Delivery Systems

Research has shown that silanes can be utilized to improve drug delivery systems by enhancing the encapsulation efficiency of therapeutic agents. In particular, DEMS-derived silica nanoparticles have been studied for their ability to encapsulate hydrophobic drugs, increasing their bioavailability.

3. Gas Separation Membranes

Esmaeili et al. (2019) explored the use of 3-Aminopropyl(diethoxy)methylsilane in enhancing gas-separation properties in mixed-matrix membranes. This study highlighted how silane modifications could lead to improved efficiency in industrial gas separation processes.

| Study | Findings |

|---|---|

| Esmaeili et al., 2019 | Enhanced gas-separation efficiency through silane modification in mixed-matrix membranes. |

Toxicological Considerations

While this compound shows promising biological activity, it is essential to consider its safety profile. Studies indicate that while silanes generally exhibit low toxicity, their hydrolysis products should be evaluated for potential cytotoxic effects on human cells.

化学反应分析

Hydrolysis and Condensation Reactions

DEMS undergoes hydrolysis in the presence of water, influenced by pH and steric/inductive effects. The reaction mechanism differs in acidic versus basic conditions:

-

Acidic Conditions : Protonation of ethoxy groups increases silicon's electrophilicity, favoring backside nucleophilic attack (S<sub>N</sub>2-Si mechanism). Hydrolysis rates follow the order:

-

Basic Conditions : Deprotonated silanol groups attack silicon via a pentacoordinated transition state (S<sub>N</sub>1-Si mechanism). Reactivity reverses:

Inductive electron-donating effects from methyl groups further slow hydrolysis compared to methoxy analogs .

Table 1: Hydrolysis Reactivity of Alkoxysilanes

| Alkoxysilane Type | Acidic Reactivity Rank | Basic Reactivity Rank |

|---|---|---|

| Dimethoxy | 1 | 2 |

| Trimethoxy | 2 | 1 |

| Diethoxy | 3 | 4 |

| Triethoxy | 4 | 3 |

Condensation reactions form Si-O-Si networks, critical for synthesizing silicone polymers. Steric bulk from ethoxy groups reduces condensation rates compared to methoxy derivatives .

Hydrosilylation of Alkenes

DEMS acts as a hydrosilylating agent for alkenes under transition-metal catalysis. For example:

-

Rhodium-Catalyzed Reactions : DEMS participates in silylcarbocyclization, forming cyclic silicon-containing products. A representative procedure involves irradiating a substrate (2 mmol) with DEMS (3 mmol) and a rhodium precatalyst (0.02 equiv) in dichloromethane under argon, followed by NaOH workup to yield products in 94% efficiency .

-

Platinum Catalysts : Hydrosilylation of terminal alkenes proceeds regioselectively, favoring anti-Markovnikov addition due to steric effects from ethoxy groups .

Reductive Transformations

DEMS is effective in selective reductions:

Rhodium-Catalyzed Silylcarbocyclization

DEMS facilitates the formation of silicon-containing carbocycles via rhodium catalysis. The reaction involves:

-

Oxidative addition of DEMS to Rh(I).

-

Alkene insertion into the Rh–H bond.

-

Reductive elimination to form cyclic silanes.

This method is valuable for synthesizing strained silacycles, though yields depend on alkene substitution patterns .

Table 2: Key Reaction Conditions and Catalysts

DEMS’s reactivity is shaped by its ethoxy groups, which balance steric hindrance and electronic effects. While slower to hydrolyze than methoxy analogs, its stability under basic conditions and versatility in catalytic cycles make it indispensable in organosilicon chemistry . Challenges persist in byproduct management, necessitating optimized purification protocols .

常见问题

Basic Research Questions

Q. What are the key physical properties of diethoxy-methyl-silane, and how are they measured in research settings?

- Answer : Critical physical properties include boiling point, density, refractive index, and purity. For this compound (CAS 2031-62-1), standardized methods are used:

-

Boiling Point : Measured via distillation under controlled pressure (e.g., 134°C at 250 mmHg) using ASTM D86 .

-

Density : Determined via pycnometry (reported as 0.9627 g/cm³ at 20°C) .

-

Refractive Index : Analyzed with an Abbe refractometer (1.4690 at 20°C) .

-

Purity : Validated via gas chromatography (GC) or nuclear magnetic resonance (NMR), ensuring >98% purity for experimental reproducibility .

Property Value (CAS 2031-62-1) Measurement Method Molecular Formula C₅H₁₄O₂Si - Molecular Weight 210.346 g/mol Mass spectrometry Boiling Point 134°C (250 mmHg) Distillation (ASTM D86) Density (20°C) 0.9627 g/cm³ Pycnometry Refractive Index (20°C) 1.4690 Abbe refractometer

Q. What are the established synthesis protocols for this compound, and how do reaction conditions influence purity?

- Answer : Synthesis typically involves the reaction of methyltrichlorosilane with ethanol under anhydrous conditions. Key parameters:

- Solvent : Anhydrous ethanol minimizes hydrolysis side reactions.

- Catalyst : Triethylamine neutralizes HCl byproducts, improving yield .

- Temperature : Maintained at 0–5°C to control exothermicity.

- Purification : Vacuum distillation removes excess ethanol and byproducts. Purity is confirmed via GC-MS or NMR integration .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral data interpreted?

- Answer :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (CH₃ of ethoxy groups) and δ 3.6–3.8 ppm (CH₂ adjacent to oxygen). Methyl-Si groups appear as a singlet near δ 0.5 ppm .

- IR Spectroscopy : Si-O-C stretches at 1050–1100 cm⁻¹; Si-CH₃ bends at 1250–1280 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 210.346; fragmentation patterns confirm ethoxy and methyl groups .

Advanced Research Questions

Q. How does this compound function as a precursor in atomic layer deposition (ALD) processes for semiconductor applications?

- Answer : In ALD, its high volatility and controlled reactivity enable precise deposition of silicon oxide or hybrid films.

- Process Parameters :

- Temperature : 150–300°C for optimal surface reactions.

- Co-reactants : H₂O or O₃ for oxidation .

- Film Characterization : Ellipsometry for thickness, XPS for stoichiometry, and SEM for morphology .

- Challenge : Minimize carbon contamination by optimizing purge cycles .

Q. What strategies are employed to resolve discrepancies in reaction yield data when using this compound in sol-gel syntheses?

- Answer : Contradictions in yield arise from:

- Moisture Sensitivity : Trace H₂O accelerates premature hydrolysis; use Schlenk-line techniques .

- Catalyst Variability : Compare triethylamine vs. pyridine in neutralizing HCl .

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature, stirring rate) .

- Reproducibility : Standardize solvent drying (e.g., molecular sieves) and reagent purity (>98%) .

Q. What experimental design considerations are critical when studying the hydrolysis kinetics of this compound under varying conditions?

- Answer :

- Variables : pH (acidic vs. alkaline), solvent polarity, temperature (25–60°C).

- Monitoring : Use in-situ FTIR to track Si-O-Si formation (950–1100 cm⁻¹) .

- Quenching : Rapid cooling or addition of neutralizing agents to halt reactions at timed intervals.

- Data Modeling : Apply pseudo-first-order kinetics to determine rate constants; account for autocatalysis in acidic media .

属性

IUPAC Name |

diethoxy(methyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O2Si/c1-4-6-8(3)7-5-2/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGIFFQYRAXTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[SiH](C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031-62-1 | |

| Record name | Methyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2031-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。